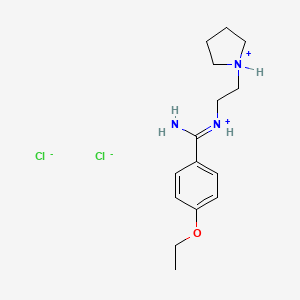![molecular formula C10H11Cl2N3O B13770858 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride CAS No. 5442-05-7](/img/structure/B13770858.png)
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound is often used in the synthesis of various pharmaceuticals and has shown potential in antimicrobial and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and aminoquinoline derivatives, which have significant applications in medicinal chemistry.
Applications De Recherche Scientifique
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine sulfate: A salt of hydroxychloroquine, known for its antiviral and antimalarial properties.
Chloroquine phosphate: Another antimalarial compound with a similar quinoline structure.
Aminoquinoline derivatives: Various derivatives with antimicrobial and anticancer activities.
Uniqueness
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5442-05-7 |
|---|---|
Formule moléculaire |
C10H11Cl2N3O |
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
2-[(7-chloroquinazolin-4-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H10ClN3O.ClH/c11-7-1-2-8-9(5-7)13-6-14-10(8)12-3-4-15;/h1-2,5-6,15H,3-4H2,(H,12,13,14);1H |
Clé InChI |
LZILJHYFDNTFNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=CN=C2NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


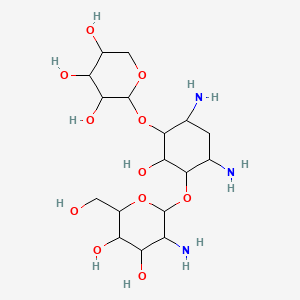
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
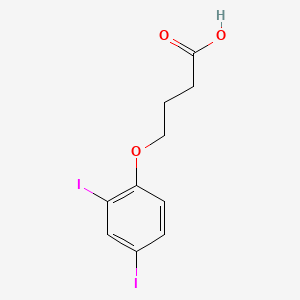
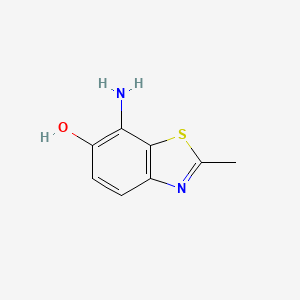

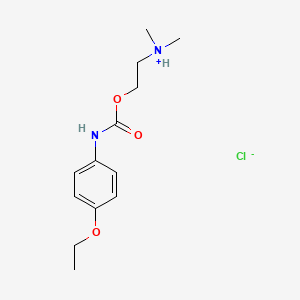

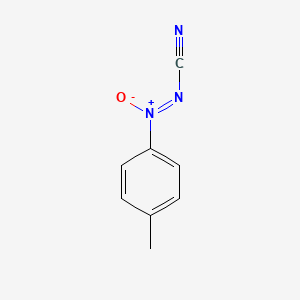


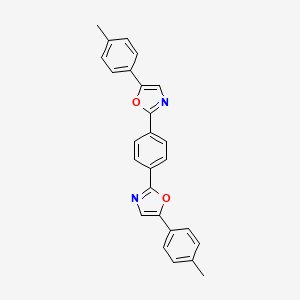
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)

